3-(3-bromophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide
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Overview
Description
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a hydroxynaphthalenyl moiety connected through a hydrazide linkage, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the preparation of 3-bromophenol, which is then reacted with an appropriate alkylating agent to form 3-bromophenoxypropane.
Hydrazide Formation: The bromophenoxypropane is then treated with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and related compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Phenolic Derivatives: From nucleophilic substitution reactions.
Hydrazones: From condensation reactions with aldehydes and ketones.
Amines and Oxides: From reduction and oxidation reactions, respectively.
Scientific Research Applications
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromophenoxy)methyl]benzoic acid
- [(E)-({3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene)amino]urea
Uniqueness
3-(3-bromophenoxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide stands out due to its unique combination of a bromophenoxy group and a hydroxynaphthalenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H17BrN2O3 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H17BrN2O3/c21-15-5-3-6-16(12-15)26-11-10-20(25)23-22-13-18-17-7-2-1-4-14(17)8-9-19(18)24/h1-9,12-13,24H,10-11H2,(H,23,25)/b22-13+ |
InChI Key |
LRVQSXHKLACCLZ-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CCOC3=CC(=CC=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCOC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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